The synthesis of Berninamycin A involves a series of intricate biochemical processes, primarily posttranslational modifications. The biosynthetic pathway includes the formation of a precursor peptide followed by extensive modifications such as dehydration, methylation, and cyclization. The key steps in the synthesis include:
The molecular structure of Berninamycin A is characterized by its unique cyclic thiopeptide framework, which includes several modified amino acids and a pyridine moiety. Key structural features include:
The structural elucidation has been achieved through various spectroscopic techniques including nuclear magnetic resonance and mass spectrometry.
Berninamycin A undergoes several chemical reactions during its biosynthesis and in its interactions with target organisms:
These reactions highlight the complexity and specificity required in thiopeptide biosynthesis.
The mechanism of action of Berninamycin A primarily involves its ability to bind to ribosomal subunits in Gram-positive bacteria, thereby inhibiting protein synthesis. This process can be summarized as follows:
Berninamycin A exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical contexts.
Berninamycin A has several scientific applications:
Berninamycin A represents a structurally complex thiopeptide antibiotic discovered during the golden age of antibiotic prospecting. Its initial identification in the early 1970s marked a significant addition to the pyridine-containing thiopeptide class, distinguished by its potent activity against Gram-positive pathogens. The discovery emerged from systematic screening efforts targeting Streptomyces-derived natural products, reflecting the intensified search for novel antibacterial scaffolds during this era [7].
Berninamycin A was first isolated from the fermentation broth of an actinomycete strain (initially designated Streptomyces sp. UC 5144) cultivated in nutrient media containing glucose, soybean meal, and trace minerals. Early purification employed solvent extraction (n-butanol) followed by precipitation techniques, yielding a grayish-white crystalline compound [7]. Initial characterization revealed key properties:
A critical early finding was its activity against thiostrepton-resistant strains, suggesting a potentially distinct mode of action or binding site on the bacterial ribosome despite later classification within the ribosome-targeting thiopeptides [5] [7]. The initial structural complexity delayed full elucidation, but elemental analysis (C, H, N, S) and distinctive IR bands (notably 1670 cm⁻¹, 1600 cm⁻¹, 1530 cm⁻¹) provided the foundation for later detailed studies.
Table 1: Initial Physicochemical Characterization of Berninamycin A
Property | Observation | Significance |
---|---|---|
Physical Form | Grayish-white crystals | Indicated purity after crystallization |
UV-Vis (MeOH) | λmax 203 nm (ε 62.4), 325 nm (ε 62.4) | Suggested chromophores/heterocycles |
IR (Mineral Oil) | Major bands: 1670 (s), 1600 (s), 1530 (s) cm⁻¹ | Suggested amide carbonyls (1670) and C=N/C=C (1600, 1530) |
Ninhydrin Reaction | Negative | Absence of free α-amino groups |
Key Solubility | Soluble: DMF, MeOH; Insoluble: H₂O, Et₂O, C₆H₁₄ | Guided extraction and purification strategies |
The producing organism was subsequently classified as Streptomyces bernensis. This strain exhibits typical Streptomyces morphology: forming sympodially branched aerial hyphae that segment into spore chains, with a grayish aerial mycelium and brown soluble pigment on oatmeal agar [7]. Crucially, molecular taxonomy confirmed its distinct species status.
Table 2: Taxonomic Position and Related Berninamycin Producers
Organism | Isolation Source | Relationship to S. bernensis | Compound Produced | Genomic Features (if known) |
---|---|---|---|---|
Streptomyces bernensis | Terrestrial | Type producer | Berninamycin A (major) | BGC: ~12.9 kb; 11 ORFs (berA-J) [1] |
Streptomyces yaizuensis | Marine sponge | Phylogenetically distinct | Berninamycin C | ANI to S. clavuligerus: 84.1% [4] |
Streptomyces sp. SCSIO 11878 | Marine | Possesses homologous BGC | Berninamycin A, B | BGC heterologously expressed [8] |
Streptomyces clavuligerus | Terrestrial | Closest relative (ANI 84.1%) | Not a producer | Used for taxonomic comparison [4] |
The structural complexity of berninamycin A necessitated a multi-decade effort to fully elucidate its architecture and biosynthesis, significantly aided by advances in genomics and molecular biology.
Early Structural Insights (1970s-1990s): Initial degradation studies and spectroscopic analysis (UV, IR) suggested a peptide nature rich in sulfur and nitrogen. The discovery of berninamycins B, C, and D as minor metabolites provided crucial comparative data. Berninamycin B (C₅₁H₅₁N₁₅O₁₄S), lacking the hydroxyl group present at Val7 in berninamycin A (C₅₁H₅₁N₁₅O₁₅S), highlighted key sites of modification [2] [5]. Partial structural proposals emerged, identifying the central pyridine core substituted with oxazole and thiazole rings, but the full macrocyclic structure and post-translational modification (PTM) sequence remained unresolved.
Genomic Era and Biosynthesis Elucidation (2000s-2010s): The cloning and sequencing of the berninamycin BGC (~12.9 kb, KC894738.1) from S. bernensis UC 5144 was a breakthrough [1] [5]. The cluster contains 11 genes (berA-J):
berJ: 23S rRNA methyltransferase, conferring self-resistance by methylating the ribosomal target [1] [5].
Heterologous Expression and Pathway Insights (2010s-Present): Functional validation came through heterologous expression of the ber cluster in various Streptomyces hosts:
S. albus J1074: Resulted in linear berninamycins J and K (not macrocyclized or pyridine-formed), indicating a profound host-dependent deficiency in key PTM enzymes, likely berD function [8]. These linear compounds exhibited significantly reduced antibacterial activity, underscoring the critical role of the pyridine-containing 35-membered macrocycle in target binding and potency.Site-directed mutagenesis of the precursor peptide (berA), notably a Thr3Ala mutation, yielded macrocyclic products lacking the methyloxazole ring, confirming the role of Thr3 in forming this heterocycle and demonstrating the potential for generating analogs [5].
Structural Finalization and Unique Features: Berninamycin A possesses a 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-membered (13-residue) peptide macrocycle. This large ring size distinguishes it from the more common 26-membered (e.g., thiostrepton) and 29-membered (e.g., GE2270) thiopeptide macrocycles. The structure arises from massive PTM of the C-terminal 16 residues of BerA: dehydration, cyclodehydration, dehydrogenation, pyridine ring formation, macrocyclization, C-terminal amidation, and hydroxylation. The final structure is characterized by multiple thiazoles, methyloxazoles, dehydrobutyrine (Dhb), and the central hydroxypyridine [5] [2].
Table 3: Key Advances in Berninamycin A Structural and Biosynthetic Understanding
Time Period | Key Advance | Methodology/Tools | Significance |
---|---|---|---|
1970s | Initial isolation and basic characterization | Fermentation, Solvent extraction, Bioassays | Identified potent anti-Gram+ activity and key physicochemical properties [7] |
1990s | Identification of Berninamycins B, C, D | Chromatography (HPLC), Comparative spectroscopy | Revealed core modification sites (e.g., Val7 OH) [2] |
Early 2000s | Partial structural proposals | Degradation studies, NMR (limited) | Identified pyridine-oxazole-thiazole core; recognized large macrocycle [5] |
~2013 | BGC cloning and sequencing | Genome mining, Fosmid library construction | Identified 11-gene cluster (berA-J); proposed biosynthetic steps [1] [5] |
~2013-2021 | Heterologous expression & Mutagenesis | Genetic engineering of hosts (S. lividans, S. venezuelae, S. albus, S. coelicolor); precursor peptide mutagenesis | Validated BGC function; revealed PTM pathway steps and timing; generated analogs; demonstrated host-dependent processing [5] [8] |
Post-2013 | Detailed PTM mechanism proposals | Bioinformatics, Enzyme homology modeling, Intermediate analysis (LC-MS) | Elucidated roles of BerB/C (dehydratases), BerG1/G2 (cyclodehydratases), BerE1/E2 (dehydrogenases), BerD (pyridine synthase/macrocyclase), BerH (P450), BerI (amidase) [5] |
The journey of berninamycin A research exemplifies the evolution from classical natural product chemistry to modern molecular genetics and synthetic biology. The elucidation of its complex biosynthetic pathway, particularly the role of the radical SAM enzyme BerD in pyridine formation and macrocyclization, provides a blueprint for understanding similar RiPPs (Ribosomally synthesized and Post-translationally modified Peptides) and opens avenues for bioengineering novel thiopeptide variants with potentially improved properties.
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